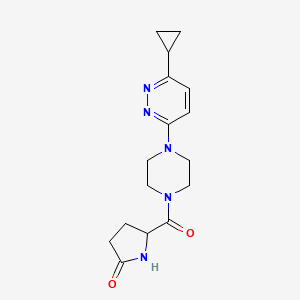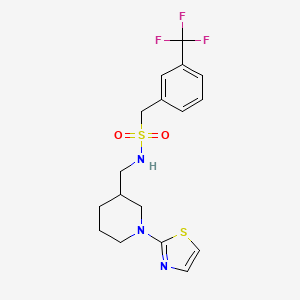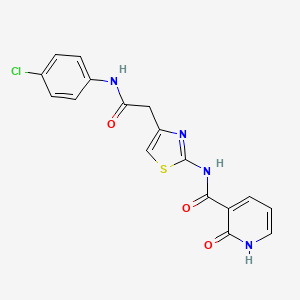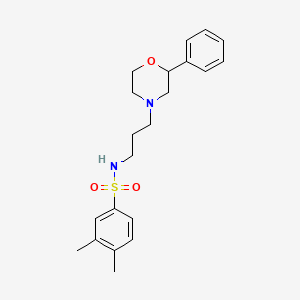![molecular formula C22H18N2O3 B2621261 N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide CAS No. 851411-74-0](/img/structure/B2621261.png)
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide, also known as MOC-Ac, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide is believed to exert its biological effects through the inhibition of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression and cellular function. By inhibiting HDACs, N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide may help to promote cell death in cancer cells and improve cognitive function in neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide has a range of biochemical and physiological effects in the body. For example, it has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and improve cognitive function in animal models of neurodegenerative diseases. Additionally, N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide has been shown to have anti-inflammatory and antioxidant properties, which may help to protect against a range of diseases and conditions.
実験室実験の利点と制限
One of the main advantages of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide for lab experiments is its relative ease of synthesis and purification. Additionally, its unique chemical structure and properties make it a promising candidate for drug development and other applications. However, there are also some limitations to working with N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide, including its potential toxicity and the need for further research to fully understand its mechanisms of action and potential side effects.
将来の方向性
There are many potential future directions for research on N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide. For example, further studies are needed to fully understand its mechanisms of action and potential side effects. Additionally, more research is needed to explore its potential applications in drug development, particularly for the treatment of cancer and neurodegenerative diseases. Finally, there is a need for more studies to explore the potential use of N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide in combination with other drugs or therapies to enhance its therapeutic effects.
合成法
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide can be synthesized through a multi-step process that involves the reaction of 4-methyl-7-hydroxychromen-2-one with 2-aminonicotinic acid, followed by the reaction with 3-methylphenylacetyl chloride. The final product is obtained through purification and isolation processes.
科学的研究の応用
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure and properties make it a promising candidate for drug development, particularly for the treatment of cancer and neurodegenerative diseases.
特性
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-13-6-5-7-15(10-13)12-19(25)23-18-11-14(2)20-21(24-18)16-8-3-4-9-17(16)27-22(20)26/h3-11H,12H2,1-2H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPQCYQEFRSXQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-(3-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B2621178.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2621179.png)






![[5-(1,3-Benzothiazol-2-yl)furan-2-yl]methanamine](/img/structure/B2621192.png)



![(E)-2-(2,4-dichlorophenyl)sulfonyl-3-[4-[3-(trifluoromethyl)phenoxy]anilino]prop-2-enenitrile](/img/structure/B2621196.png)
![3-cyclopentyl-2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2621197.png)